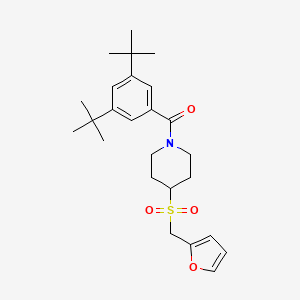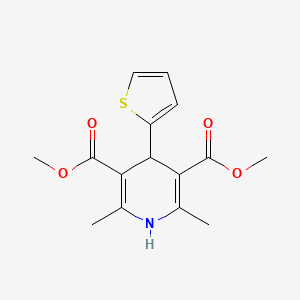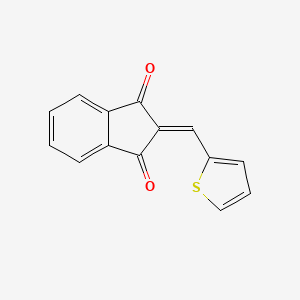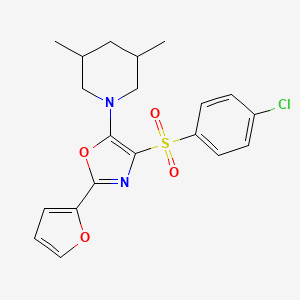
(3,5-Di-tert-butylphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-Di-tert-butylphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H35NO4S and its molecular weight is 445.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of similar molecular structures has demonstrated potential antimicrobial activity. For instance, the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities show promising results. Compounds within this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that structural analogs could be explored for antimicrobial properties (L. Mallesha, K. Mohana, 2014).
Enzyme Inhibition for Therapeutic Agents
Another area of research involves the synthesis and in silico study of derivatives as potential therapeutic agents. A study presented the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed good enzyme inhibitory activity. Specifically, one compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential for therapeutic use in conditions such as Alzheimer's disease (G. Hussain et al., 2017).
Corrosion Inhibition
In the context of material science, synthesized organic compounds have been studied for their application in corrosion inhibition. For example, a novel organic compound was used as an inhibitor for the prevention of mild steel corrosion in an acidic medium, showing better inhibition efficiency. This suggests the potential application of structurally similar compounds in protecting metals from corrosion (P. Singaravelu, N. Bhadusha, 2022).
Synthetic Methodologies and Chemical Transformations
Additionally, these compounds are utilized in synthetic methodologies for producing various chemical entities. The microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives, for example, have highlighted the efficiency and environmental benefits of using such methods in organic synthesis. This approach can lead to the development of new anti-inflammatory and antibacterial agents, underscoring the versatility of related compounds in synthetic organic chemistry (P. Ravula et al., 2016).
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-24(2,3)19-14-18(15-20(16-19)25(4,5)6)23(27)26-11-9-22(10-12-26)31(28,29)17-21-8-7-13-30-21/h7-8,13-16,22H,9-12,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARSECWXBJNURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)



![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)


![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
